molecular formula C10H11ClO2 B1368878 2-[4-(Chloromethyl)phenyl]propanoic acid CAS No. 80530-55-8

2-[4-(Chloromethyl)phenyl]propanoic acid

Cat. No.: B1368878
CAS No.: 80530-55-8
M. Wt: 198.64 g/mol
InChI Key: KIFZXXOBDKAFPG-UHFFFAOYSA-N
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Description

2-[4-(Chloromethyl)phenyl]propanoic acid is an organic compound with the molecular formula C10H11ClO2. It is a derivative of phenylpropanoic acid, where a chloromethyl group is attached to the para position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Chloromethyl)phenyl]propanoic acid typically involves the chloromethylation of 2-phenylpropionic acid. The process begins with the mixing of 2-phenylpropionic acid and formaldehyde, followed by the addition of concentrated sulfuric acid at a controlled temperature of 20-50°C. Hydrogen chloride is then introduced, and the mixture is heated to 70-100°C for 10-30 hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature and reagent addition .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Chloromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenylpropanoic acids, alcohols, and other functionalized derivatives .

Scientific Research Applications

2-[4-(Chloromethyl)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of anti-inflammatory and analgesic drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[4-(Chloromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Chloromethyl)phenyl]propanoic acid is unique due to the presence of the chloromethyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Biological Activity

2-[4-(Chloromethyl)phenyl]propanoic acid, also known as Loxoprofen acid, is an organic compound with the molecular formula C10H11ClO2. It is a derivative of phenylpropanoic acid, characterized by a chloromethyl group at the para position of the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the field of anti-inflammatory and analgesic drug development.

Chemical Structure and Properties

The structure of this compound allows it to function as a versatile chemical intermediate. The presence of the chloromethyl group provides unique reactivity, enabling further modifications that can enhance its pharmacological properties. The compound is primarily utilized in synthesizing various nonsteroidal anti-inflammatory drugs (NSAIDs) due to its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

The primary mechanism of action for this compound involves the inhibition of COX enzymes, specifically COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which mediate inflammation and pain. By inhibiting these enzymes, the compound reduces prostaglandin synthesis, thereby alleviating inflammatory responses and associated pain.

Table 1: Comparison of COX Inhibition Potency

Compound NameCOX-1 InhibitionCOX-2 Inhibition
This compoundModerateHigh
IbuprofenModerateModerate
NimesulideLowHigh

Biological Activity

Research indicates that this compound exhibits significant biological activities beyond COX inhibition. Studies have shown its potential antimicrobial properties, suggesting that it may also target bacterial infections. For instance, derivatives of this compound have demonstrated antibacterial activity comparable to standard antibiotics like chloramphenicol .

Case Study: Antibacterial Activity

In a study evaluating various derivatives of phenylpropionic acids, compounds similar to this compound were synthesized and tested for their antibacterial efficacy. Compounds exhibited promising results against several microbial strains, indicating a dual role in both anti-inflammatory and antibacterial activities .

Safety and Toxicological Profile

While this compound shows therapeutic potential, it is essential to consider its safety profile. The chloromethyl group is known to act as an alkylating agent, which can lead to DNA damage. Therefore, appropriate handling precautions should be taken when working with this compound in laboratory settings .

Synthesis and Industrial Applications

The synthesis of this compound typically involves chloromethylation of 2-phenylpropionic acid using formaldehyde and sulfuric acid under controlled conditions. This process can be optimized for higher yields in industrial applications.

Table 2: Synthesis Overview

StepDescription
ChloromethylationReaction of 2-phenylpropionic acid with formaldehyde in acidic conditions
PurificationTechniques such as recrystallization or chromatography are employed
CharacterizationSpectroscopic methods (NMR, IR) confirm structure and purity

Properties

IUPAC Name

2-[4-(chloromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFZXXOBDKAFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568435
Record name 2-[4-(Chloromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80530-55-8
Record name 2-[4-(Chloromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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